Benzamide, 2-(diphenylphosphino)-N-phenyl-
Description
Evolution of Ligand Design Principles in Homogeneous Catalysis
Homogeneous catalysis, a field dominated by transition metal complexes, has been revolutionized by the rational design of organic molecules known as ligands. rsc.org These ligands bind to a central metal atom, and their steric and electronic properties can be finely tuned to control the activity, selectivity, and stability of the resulting catalyst. rsc.orggessnergroup.com
The journey of ligand design began with simple, monodentate ligands like triphenylphosphine (B44618). Researchers quickly recognized that modifying the substituents on the phosphorus atom could profoundly impact catalytic performance. gessnergroup.com Electron-donating groups generally increase the reactivity of the metal center, while bulky substituents can enhance selectivity and promote key steps like reductive elimination. nih.gov
A major leap forward was the development of polydentate ligands, particularly bidentate phosphines (diphosphines), which bind to the metal center at two points. wiley.com This chelate effect provides enhanced stability to the metal complex. The geometry of these ligands, especially the "bite angle" between the two phosphorus-metal bonds, was identified as a critical parameter for controlling selectivity, particularly in asymmetric catalysis. wiley.com The introduction of chirality into the ligand backbone, as exemplified by renowned ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), enabled the synthesis of single-enantiomer products, a landmark achievement in organic synthesis. nih.govresearchgate.net This led to the exploration of ligands with various forms of chirality, including central, axial, and planar chirality. researchgate.netnih.gov
More recent evolution in ligand design has focused on creating "hybrid" or "hemilabile" ligands that contain both a strongly coordinating "soft" donor (like phosphorus) and a weakly coordinating "hard" donor (like nitrogen or oxygen). rsc.orgwwu.edu This hemilabile character allows the hard donor to temporarily dissociate, opening a coordination site for a substrate to bind and react, while the soft donor keeps the metal complex intact. wwu.eduresearchgate.net This concept has been instrumental in developing highly active and robust catalysts for challenging transformations. nih.govnih.govchemrxiv.org
Significance of Phosphine-Amide Ligands in Modern Synthetic Chemistry
Phosphine-amide ligands, which contain both a phosphine (B1218219) group and an amide moiety, are a prominent class of hybrid P,N or P,O ligands that have garnered considerable attention in synthetic chemistry. mdpi.com The amide group is a versatile functional handle; it can coordinate to a metal center through either its nitrogen or oxygen atom, and its N-H bond can be deprotonated to create an anionic amido ligand. mdpi.comresearchgate.net This versatility allows for multiple modes of coordination and reactivity.
The key feature of many phosphine-amide ligands is their hemilability. rsc.org The phosphorus atom acts as a strong, soft anchor to the metal center, while the amide's nitrogen or oxygen atom forms a weaker, more labile bond. rsc.orgmdpi.com This arrangement is highly advantageous in catalysis, as the dissociation of the N or O atom can facilitate substrate binding and product release without complete ligand dissociation, thereby stabilizing the active catalytic species. researchgate.net
These ligands have proven effective in a wide array of transition-metal-catalyzed reactions. For instance, palladium complexes of P,N ligands are widely used in C-C and C-N cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, where they promote the crucial oxidative addition and reductive elimination steps. nih.govnih.gov Rhodium and iridium complexes featuring P,N ligands have been successfully applied in asymmetric hydrogenation and hydroamination, demonstrating their capacity to create chiral environments for high enantioselectivity. rsc.orgnih.gov Furthermore, the amide portion of the ligand can actively participate in the catalytic cycle, for example, by acting as a proton shuttle or engaging in hydrogen bonding interactions to influence substrate orientation and selectivity. nih.gov
Academic Research Trajectories and Scope for Benzamide (B126), 2-(diphenylphosphino)-N-phenyl-
While the broader class of phosphine-amide ligands is well-explored, academic research specifically focused on Benzamide, 2-(diphenylphosphino)-N-phenyl- is more nascent. The primary available research has centered on its fundamental structural properties rather than extensive catalytic applications.
A pivotal study successfully determined the molecular structure of the compound through single-crystal X-ray diffraction. researchgate.net This analysis revealed crucial details about its geometry. In the solid state, the molecule adopts a propeller-like arrangement of the phenyl rings around the phosphorus atom, with a distorted trigonal pyramidal coordination at the phosphorus center. researchgate.net This structural information is foundational for understanding how the ligand will interact with a metal center.
| Parameter | Value |
|---|---|
| Chemical Formula | C25H20NOP |
| Coordination at P atom | Distorted trigonal pyramidal |
| Ring Arrangement | Propeller structure |
| Dihedral Angle 1 | 80.13 (7)° |
| Dihedral Angle 2 | 89.92 (11)° |
The scope for this ligand is significant, largely inferred from the performance of structurally similar compounds. For example, related pincer-type bis(phosphine) amide ligands have been shown to form stable complexes with nickel, palladium, and platinum, which in turn catalyze Suzuki-Miyaura cross-coupling and alkyne hydroboration reactions. rsc.org The combination of a phosphine donor and a benzamide framework suggests that Benzamide, 2-(diphenylphosphino)-N-phenyl- could be a valuable ligand for palladium-catalyzed cross-coupling, potentially offering unique selectivity due to its specific steric and electronic profile. Further research trajectories would logically involve the development of efficient synthetic routes to the ligand, a detailed investigation of its coordination behavior with various transition metals (e.g., Pd, Rh, Au, Ni), and systematic screening of its performance in a range of catalytic reactions.
Strategic Importance in Catalysis and Coordination Chemistry
The strategic importance of Benzamide, 2-(diphenylphosphino)-N-phenyl- lies in its potential as a versatile, tunable ligand for catalysis. Its molecular structure combines several key features that are highly sought after in modern ligand design.
Hybrid Donor Set : The presence of a soft phosphine donor and a hard amide donor (capable of coordinating via N or O) classifies it as a hybrid P,N or P,O ligand. This duality is crucial for hemilability, a property that can enhance catalytic activity by providing a mechanism for substrate coordination. rsc.orgmdpi.com
Chelation Potential : The ortho-positioning of the diphenylphosphino group relative to the N-phenylbenzamide substituent allows the ligand to act as a bidentate chelate. Chelation generally leads to more stable and well-defined metal complexes, which are often more robust and selective as catalysts compared to those with monodentate ligands. libretexts.org
Tunability : The ligand's periphery offers multiple sites for modification. The phenyl rings on the phosphorus atom and the N-phenyl ring of the amide can be substituted with various functional groups to systematically alter the ligand's electronic properties (donor strength) and steric bulk. This tunability is essential for optimizing catalyst performance for a specific chemical transformation.
In coordination chemistry, this ligand is an excellent candidate for studying the subtle interplay between different donor atoms and a metal center. Investigating its complexes could provide insights into bonding preferences (P,N vs. P,O coordination), the stability of chelate rings, and the electronic influence of the ligand on the metal's properties. Such fundamental studies are critical for the rational design of next-generation catalysts for reactions like asymmetric synthesis, C-H activation, and polymerization.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91410-02-5 |
|---|---|
Molecular Formula |
C25H20NOP |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-phenylbenzamide |
InChI |
InChI=1S/C25H20NOP/c27-25(26-20-12-4-1-5-13-20)23-18-10-11-19-24(23)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,26,27) |
InChI Key |
USXOSKGVKFPQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Benzamide, 2 Diphenylphosphino N Phenyl
Retrosynthetic Analysis and Precursor Identification for the Ligand Backbone
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For Benzamide (B126), 2-(diphenylphosphino)-N-phenyl-, the primary disconnections target the most synthetically accessible bonds: the amide C-N bond and the aryl C-P bond.
Two principal retrosynthetic pathways emerge:
Pathway A: Amide Bond Formation as the Final Step. This is the most common and convergent approach. The primary disconnection is the amide bond, which breaks the target molecule into 2-(diphenylphosphino)benzoic acid and aniline (B41778) . This strategy isolates the often sensitive phosphine (B1218219) introduction step from the amide coupling. Further disconnection of the C-P bond in 2-(diphenylphosphino)benzoic acid leads to a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid) and a diphenylphosphine (B32561) source.
Pathway B: Phosphine Group Introduction as the Final Step. This pathway involves forming the amide bond first. The initial disconnection of the C-P bond leads to 2-halo-N-phenylbenzamide and a diphenylphosphine source. The precursor, 2-halo-N-phenylbenzamide, can be readily synthesized from the corresponding 2-halobenzoic acid and aniline.
Established Synthetic Routes to Phosphine-Amide Scaffolds
The synthesis of molecules containing both phosphine and amide functionalities, known as phosphine-amide scaffolds, is a well-established area of organic chemistry, driven by their utility as ligands in catalysis. nih.gov The strategies employed are generally applicable to the synthesis of the title compound.
Key synthetic strategies include:
Nucleophilic Attack by Phosphides: A common method involves the use of alkali metal diphenylphosphides (e.g., KPPh₂ or LiPPh₂) as potent nucleophiles. These reagents can displace a halide or a suitable leaving group from an aromatic ring that already contains the amide functionality (aligning with Pathway B). researchgate.net
Palladium-Catalyzed P-C Cross-Coupling: Modern synthetic chemistry often employs transition metal catalysis. Palladium-catalyzed cross-coupling reactions between an aryl halide (or triflate) and diphenylphosphine (or a secondary phosphine) are highly effective for forming the C-P bond. This can be applied to either a benzoic acid derivative or a pre-formed benzamide.
Reaction with Electrophilic Phosphorus Reagents: An alternative approach involves reacting an organometallic intermediate (e.g., an aryllithium or Grignard reagent) with an electrophilic phosphorus source like chlorodiphenylphosphine (B86185) (Ph₂PCl). researchgate.net This method is particularly effective when the organometallic species can be generated selectively.
Protection-Deprotection Strategy: Given that phosphines are susceptible to oxidation, syntheses can be carried out using a protected form, such as a phosphine oxide. researchgate.net The phosphine oxide is more robust and can withstand a wider range of reaction conditions. The final step of the synthesis would then be the reduction of the phosphine oxide to the desired phosphine, typically using a silane (B1218182) reagent like trichlorosilane. researchgate.net
These established methods provide a robust toolbox for constructing the phosphine-amide architecture, allowing for flexibility in the synthetic design.
Advanced Synthetic Protocols for the Preparation of Benzamide, 2-(diphenylphosphino)-N-phenyl-
The specific synthesis of Benzamide, 2-(diphenylphosphino)-N-phenyl- involves a multi-step process that requires careful selection and optimization of reactions to ensure high yields and purity.
Phosphorylation Strategies for Diphenylphosphino Group Introduction
The introduction of the diphenylphosphino moiety onto the benzamide backbone is a critical step. The choice of strategy depends on the precursor being used (a benzoic acid derivative or an N-phenylbenzamide derivative).
From 2-Halogenated Precursors: A common and effective method starts with a 2-halogenated precursor, such as 2-bromo-N-phenylbenzamide. The C-P bond can be formed via a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine.
Reaction: 2-Br-C₆H₄-C(O)NHPh + n-BuLi → [2-Li-C₆H₄-C(O)NHPh] → (with Ph₂PCl) → 2-(Ph₂P)-C₆H₄-C(O)NHPh This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures to avoid side reactions.
Metal-Catalyzed Coupling: Palladium or nickel-catalyzed cross-coupling reactions offer a milder alternative to organolithium chemistry. For instance, 2-bromobenzoic acid can be coupled with diphenylphosphine in the presence of a palladium catalyst and a base to yield 2-(diphenylphosphino)benzoic acid, which is then used in the subsequent amidation step.
Amide Bond Formation Techniques and Optimization
The formation of the amide bond is another cornerstone of the synthesis. While the reaction of an amine with a carboxylic acid can occur directly, it often requires harsh conditions. libretexts.org Therefore, activation of the carboxylic acid is standard practice. rsc.org
Acyl Chloride Method: A traditional and reliable method involves converting 2-(diphenylphosphino)benzoic acid into its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgbas.bg The resulting acyl chloride readily reacts with aniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Peptide Coupling Reagents: A wide array of modern coupling reagents, developed primarily for peptide synthesis, allows for the direct, one-pot formation of the amide bond from the carboxylic acid and aniline under mild conditions. researchgate.netsigmaaldrich.com These reagents minimize side reactions and often lead to higher yields.
| Coupling Reagent | Full Name | Activating Mechanism |
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate |
| EDC / EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble version of DCC; forms the same intermediate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Forms an active ester with high reactivity |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU, forms an active ester |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent that forms an active ester |
Optimization of amide bond formation involves screening different coupling agents, solvents (e.g., DMF, DCM, THF), bases (e.g., DIPEA, Et₃N), and reaction temperatures to maximize conversion and minimize racemization if chiral centers are present (not applicable here).
Multi-step Synthesis and Yield Optimization
A complete and optimized synthesis combines the phosphorylation and amidation steps into a logical sequence. The pathway beginning with the formation of 2-(diphenylphosphino)benzoic acid is often preferred as it avoids exposing the final ligand to the potentially harsh conditions of some phosphorylation reactions.
Table 2: Representative Multi-step Synthetic Route
| Step | Reaction | Key Reagents | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Amide Formation | 2-Bromobenzoic acid, SOCl₂, Aniline, Et₃N | 2-Bromo-N-phenylbenzamide | Forms the amide backbone first. |
| 2 | Lithiation & Phosphorylation | n-BuLi, Ph₂PCl | Benzamide, 2-(diphenylphosphino)-N-phenyl- | Requires cryogenic temperatures and inert atmosphere. |
| OR | ||||
| 1 | P-C Coupling | 2-Bromobenzoic acid, Ph₂PH, Pd catalyst, Base | 2-(Diphenylphosphino)benzoic acid | Forms the key phosphine-acid intermediate. |
| 2 | Amide Coupling | Aniline, HATU, DIPEA | Benzamide, 2-(diphenylphosphino)-N-phenyl- | Mild conditions, high yield expected. |
Analytical Characterization Techniques for Synthetic Verification
Once synthesized, the identity, structure, and purity of Benzamide, 2-(diphenylphosphino)-N-phenyl- must be rigorously confirmed using a suite of spectroscopic and analytical methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the aromatic protons of the three phenyl rings and the benzamide core, as well as the characteristic N-H proton signal, which is often a broad singlet.
¹³C NMR: Shows distinct signals for all carbon atoms, including the carbonyl carbon of the amide group (typically δ 160-170 ppm) and carbons coupled to the phosphorus atom (showing C-P coupling constants).
³¹P NMR: This is the most definitive technique for phosphorus-containing compounds. A single signal is expected for the trivalent phosphorus atom in a chemical shift range characteristic of triarylphosphines (typically δ -5 to -20 ppm).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, thereby verifying its elemental formula (C₂₅H₂₀NOP).
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (carbonyl group, around 1650 cm⁻¹).
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed formula to confirm purity.
Table 3: Expected Analytical Data for Benzamide, 2-(diphenylphosphino)-N-phenyl-
| Technique | Characteristic Signal / Value |
|---|---|
| ³¹P NMR | Singlet, approx. δ -10 to -15 ppm |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm), broad singlet for N-H (δ ~8-10 ppm) |
| ¹³C NMR | Signal for C=O approx. δ 165 ppm |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1435 (P-Ph stretch) |
| HRMS (m/z) | [M+H]⁺ calculated for C₂₅H₂₁NOP: 382.1355; found: 382.xxxx |
Table 4: List of Compound Names
| Compound Name |
|---|
| Benzamide, 2-(diphenylphosphino)-N-phenyl- |
| 2-(Diphenylphosphino)benzoic acid |
| Aniline |
| 2-Bromobenzoic acid |
| 2-Bromo-N-phenylbenzamide |
| Chlorodiphenylphosphine |
| Thionyl chloride |
| Triethylamine |
| Pyridine |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
Sustainable Synthesis Considerations for the Compound
The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. primescholars.com For the synthesis of Benzamide, 2-(diphenylphosphino)-N-phenyl-, key considerations include atom economy, the use of greener solvents, and the implementation of catalytic methods.
A common route to forming the amide bond in this molecule involves the reaction of 2-(diphenylphosphino)benzoic acid with aniline, or their respective derivatives. Traditional methods often employ stoichiometric coupling reagents that generate significant waste, leading to a low atom economy. rsc.org
Atom Economy:
The concept of atom economy is crucial in assessing the efficiency of a synthesis by measuring the extent to which atoms from the reactants are incorporated into the final product. jocpr.comjocpr.com In many amide bond formations, the use of coupling agents results in byproducts that are not part of the desired molecule, thus reducing the atom economy. primescholars.com For instance, carbodiimide-mediated couplings, while effective, produce urea (B33335) byproducts.
A greener approach would be the direct catalytic amidation of 2-(diphenylphosphino)benzoic acid with aniline, which would ideally produce only water as a byproduct, leading to a much higher atom economy.
Table 1: Comparison of Atom Economy for Different Amide Synthesis Methods
| Method | Coupling Reagent/Catalyst | Byproducts | Atom Economy |
| Acid Chloride Route | Thionyl Chloride, Base | SO₂, HCl, Base Hydrochloride | Low |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Moderate |
| Catalytic Amidation | e.g., Boric Acid | Water | High |
This table provides a qualitative comparison. Actual atom economy percentages would depend on the specific reagents and stoichiometry used.
Greener Solvents:
The choice of solvent is a significant factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture. nih.gov Traditional solvents like N,N-dimethylformamide (DMF) and chlorinated hydrocarbons are effective but pose health and environmental hazards. bachem.com
Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate as having more favorable environmental profiles. semanticscholar.orgrsc.org For the synthesis of Benzamide, 2-(diphenylphosphino)-N-phenyl-, exploring the use of such solvents, or even solvent-free conditions, could significantly improve its sustainability. rsc.org The solubility and reactivity of the starting materials and catalysts in these greener solvents would need to be experimentally verified.
Catalytic Approaches:
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with lower energy requirements and higher selectivity, often with reduced waste generation. chemistryforsustainability.org For the synthesis of Benzamide, 2-(diphenylphosphino)-N-phenyl-, the development of a robust catalytic system for the direct amidation reaction is a key objective.
While specific catalysts for this exact transformation are not widely reported, analogous reactions provide insights. For example, boric acid has been shown to catalyze the condensation of carboxylic acids and amines. rsc.org Furthermore, advancements in palladium-catalyzed cross-coupling reactions could potentially be adapted for this purpose, given the presence of the phosphine ligand which is common in such catalysis. mdpi.com The ideal catalyst would be heterogeneous, allowing for easy separation and recycling, further enhancing the sustainability of the process. researchgate.net
Coordination Chemistry of Benzamide, 2 Diphenylphosphino N Phenyl with Transition Metals
Ligand Design Rationale: Chelation Modes and Steric/Electronic Tuning
The molecular architecture of Benzamide (B126), 2-(diphenylphosphino)-N-phenyl- is deliberately conceived to offer a combination of electronic and steric properties favorable for stabilizing a wide range of transition metal centers. The ligand features a soft triphenylphosphine (B44618) group and a hard N-phenylbenzamide moiety positioned ortho to each other on a benzene (B151609) ring. This arrangement is crucial for its function as a potentially hemilabile chelating ligand.
The primary design rationale involves the chelate effect, where the formation of a five- or six-membered ring upon coordination to a metal center leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. chemrxiv.orgscience.gov The ligand can coordinate in a bidentate fashion through the phosphorus atom and either the amide nitrogen or the carbonyl oxygen, leading to P,N or P,O chelation. This dual potentiality allows the ligand to adapt to the electronic preferences of the metal center; hard metal ions may favor the hard oxygen donor, while softer metals might prefer the nitrogen atom.
Steric and Electronic Tuning: The presence of multiple phenyl groups on both the phosphorus and nitrogen atoms provides significant steric bulk around the metal center. This steric hindrance can be advantageous in several ways:
It can protect the metal center from unwanted side reactions.
It can promote specific geometries and low coordination numbers.
It can influence the reductive elimination step in catalytic cycles. alfa-chemistry.com
Furthermore, the electronic properties of the ligand can be finely tuned. Substituting the phenyl rings with electron-donating or electron-withdrawing groups can modulate the electron density on the phosphorus and amide donors. This, in turn, influences the electronic environment of the coordinated metal, affecting its reactivity, redox potentials, and catalytic activity. nih.gov For instance, increasing the electron-donating ability of the phosphine (B1218219) group can enhance the rate of oxidative addition at the metal center. nih.govrsc.org
Synthesis and Structural Elucidation of Metal Complexes
The synthesis and characterization of metal complexes of Benzamide, 2-(diphenylphosphino)-N-phenyl- are fundamental to understanding its coordination behavior.
This ligand is capable of exhibiting several coordination modes, a characteristic feature of hemilabile systems. nih.gov
P,N-Bidentate Chelation: Formation of a stable chelate ring involving the phosphorus and nitrogen atoms is a highly probable coordination mode, particularly with late transition metals.
P,O-Bidentate Chelation: Coordination via the phosphorus and the carbonyl oxygen atom is also possible. mdpi.com The choice between N and O donation is influenced by factors such as the hardness of the metal center and the specific reaction conditions. acs.orgjocpr.com
P-Monodentate Coordination: The ligand can also bind solely through the soft phosphorus atom, with the amide group remaining uncoordinated. acs.orgmdpi.com This mode is often an intermediate in reactions where the amide arm can dissociate and re-associate.
Bridging Mode: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the phosphine coordinating to one metal and the amide group to another.
The synthesis of complexes with this ligand typically involves reacting it with a suitable metal precursor in an appropriate solvent under an inert atmosphere. mdpi.com The choice of precursor is critical and depends on the desired metal and its oxidation state. Common precursors for phosphine-amide ligands include:
Metal Halides: Simple salts like Palladium(II) chloride or Nickel(II) bromide are common starting materials.
Labile Ligand Complexes: Precursors with easily displaceable ligands, such as [PdCl2(cod)] (cod = 1,5-cyclooctadiene) or [Ru(p-cymene)Cl2]2, are frequently used to facilitate the coordination of the phosphine-amide ligand. acs.orgresearchgate.net
Organometallic Precursors: Compounds like [Pd(allyl)Cl]2 are also effective for synthesizing organometallic complexes. mdpi.comrsc.org
Reactions are generally conducted in dry, deoxygenated solvents like dichloromethane, toluene, or tetrahydrofuran (B95107) at temperatures ranging from ambient to reflux to ensure the formation of air-stable solid products. mdpi.com
A suite of spectroscopic techniques is essential for elucidating the structure and bonding of the resulting metal complexes.
| Metal Complex Type | Free Ligand δ (ppm) | Complex δ (ppm) | Coordination Shift (Δδ, ppm) |
|---|---|---|---|
| cis-[PdCl₂(P,N-Ligand)] | -15 to 5 | 20 to 40 | ~25 to 55 |
| [Ru(p-cymene)Cl(P,N-Ligand)]⁺ | -15 to 5 | 25 to 50 | ~30 to 65 |
| [PtMe₂(P,N-Ligand)] | -15 to 5 | 10 to 30 | ~15 to 45 |
Data are generalized from typical values for analogous phosphine-amide and phosphine-amine ligands.
IR Spectroscopy: Infrared spectroscopy is crucial for determining the involvement of the amide group in coordination. Coordination through the carbonyl oxygen typically leads to a decrease in the ν(C=O) stretching frequency (by 20-60 cm⁻¹) and an increase in the ν(C-N) frequency. jocpr.comscientists.uz Conversely, coordination through the amide nitrogen would cause a noticeable shift in the ν(N-H) band. impactfactor.org
| Vibrational Mode | Free Ligand (cm⁻¹) | O-Coordinated (cm⁻¹) | N-Coordinated (cm⁻¹) |
|---|---|---|---|
| ν(N-H) | ~3300 | ~3300 (minor shift) | Shift to lower frequency |
| ν(C=O) | ~1660 | 1600 - 1640 (decrease) | ~1660 (minor shift) |
| ν(C-N) | ~1450 | >1450 (increase) | Minor Shift |
Frequencies are approximate and vary based on the specific complex.
UV-Vis Spectroscopy: Electronic spectra of these complexes often display absorptions corresponding to d-d transitions of the metal ion and, more prominently, metal-to-ligand charge-transfer (MLCT) bands, which can provide information about the electronic interaction between the metal and the ligand. rsc.orgimpactfactor.org
EPR Spectroscopy: For complexes with paramagnetic metal centers (e.g., Cu(II), Fe(III)), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the metal's electronic environment and oxidation state.
Single-crystal X-ray diffraction provides unambiguous structural information. acs.org This technique allows for the precise determination of:
Coordination Geometry: Establishing whether the geometry around the metal is, for example, square planar (common for Pd(II), Pt(II)) or octahedral (common for Ru(II), Fe(II)). researchgate.netnih.govznaturforsch.com
Coordination Mode: Confirming whether the ligand binds in a P,N- or P,O-bidentate fashion, or as a monodentate or bridging ligand.
Bond Lengths and Angles: Key parameters such as M-P and M-N/M-O bond lengths provide insight into the strength of the coordination bonds. For the free ligand, the arrangement of the phenyl rings has been described as a propeller structure with a distorted trigonal pyramidal geometry at the phosphorus atom. researchgate.net In a complex, significant changes in these parameters would be observed.
Electronic Structure and Bonding Analysis within Metal-Ligand Frameworks
The bonding within complexes of Benzamide, 2-(diphenylphosphino)-N-phenyl- is best described by a combination of donor-acceptor interactions. The ligand acts as a strong σ-donor through the lone pairs on the phosphorus and the coordinating heteroatom (N or O). alfa-chemistry.com
The phosphine group also possesses π-acceptor character. This arises from the interaction of filled d-orbitals on the transition metal with empty σ* antibonding orbitals of the P-C bonds. This "back-bonding" strengthens the metal-phosphorus bond and influences the electron density at the metal center. The extent of this π-acceptance is dependent on the energy of the respective orbitals.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for a deeper understanding of the electronic structure. rsc.orgosti.gov DFT calculations can be used to:
Optimize molecular geometries and compare them with crystallographic data.
Analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the sites of reactivity and the nature of electronic transitions. scispace.comresearchgate.net
Assess the relative energies of different possible coordination modes and isomers.
Studies on analogous P,N-ligated systems show that the balance between σ-donation and π-acceptance, along with the hemilabile nature of the amide group, makes these ligands highly adaptable, capable of stabilizing multiple oxidation states and accommodating the electronic demands of various catalytic intermediates. nih.govrsc.org
Dynamic Behavior and Ligand Exchange Processes in Solution
The study of the dynamic behavior and ligand exchange processes of transition metal complexes in solution provides crucial insights into their stability, reactivity, and potential catalytic applications. For complexes of "Benzamide, 2-(diphenylphosphino)-N-phenyl-", these processes are of particular interest due to the hemilabile potential of the ligand, which contains both a soft phosphorus donor and a harder oxygen or nitrogen donor from the amide group. While specific detailed studies on the dynamic NMR or ligand exchange kinetics for complexes of "Benzamide, 2-(diphenylphosphino)-N-phenyl-" are not extensively documented in the reviewed literature, the behavior of analogous phosphine-amide and other hemilabile P,N and P,O ligand systems can provide a strong basis for understanding their expected solution dynamics.
The dynamic processes in these types of complexes are often investigated using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, which is highly sensitive to the chemical environment of the phosphorus atom. Changes in temperature can influence the rates of various exchange processes, leading to observable changes in the NMR spectra, such as broadening of signals, coalescence, and the appearance of new signals at lower temperatures corresponding to distinct isomers or conformers.
One of the key dynamic behaviors anticipated for complexes of "Benzamide, 2-(diphenylphosphino)-N-phenyl-" is related to the concept of hemilability . This refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center while the other remains coordinated. In the case of this phosphine-amide ligand, the relatively strong M-P bond is expected to anchor the ligand to the metal, while the weaker M-O or M-N (amide) bond can dissociate. This process creates a vacant coordination site on the metal, which can be crucial for catalytic cycles or for facilitating ligand exchange.
The general equilibrium for a hemilabile process can be represented as:
[M(P^O)-L_n] ⇌ [M(P)-L_n] + O
where (P^O) represents the chelating phosphine-amide ligand, (P) represents the monodentate phosphine-coordinated ligand, and O is the dissociated amide oxygen. The position of this equilibrium can be influenced by several factors, including the nature of the metal, the solvent, and the temperature.
Fluxional Processes and Isomerism:
Transition metal complexes are often stereochemically non-rigid in solution, undergoing rapid intramolecular rearrangements that can interchange the positions of different ligands or different parts of the same ligand. For square planar or octahedral complexes of "Benzamide, 2-(diphenylphosphino)-N-phenyl-", several fluxional processes could be envisaged:
Cis-trans Isomerization: In square planar complexes of the type [M(P^N/O)₂], cis and trans isomers may exist and interconvert in solution. Variable-temperature NMR studies would be instrumental in determining the thermodynamic and kinetic parameters of such an equilibrium.
Berry Pseudorotation or Turnstile Rotation: In five-coordinate complexes, which could be formed as intermediates during ligand exchange, these low-energy rearrangement pathways can lead to the scrambling of axial and equatorial ligands.
Ring Flipping and Conformational Changes: The chelate ring formed by the coordination of the phosphine-amide ligand may undergo conformational changes, which could be observable by NMR at low temperatures.
Ligand Exchange Processes:
Ligand exchange reactions are fundamental to the reactivity of coordination complexes. The exchange of the "Benzamide, 2-(diphenylphosphino)-N-phenyl-" ligand or other ancillary ligands in its complexes can proceed through different mechanisms, primarily associative or dissociative pathways.
Associative Mechanism: An incoming ligand attacks the metal center to form a higher-coordinate intermediate, which then eliminates a leaving group. This is common for square-planar d⁸ complexes (e.g., Pd(II), Pt(II), Rh(I)).
Dissociative Mechanism: A ligand first dissociates from the metal center, creating a lower-coordinate intermediate, which is then captured by an incoming ligand. The hemilabile nature of the phosphine-amide ligand could facilitate a dissociative pathway by opening up a coordination site through the dissociation of the amide donor.
The following table summarizes the expected dynamic behaviors and the techniques used to study them, based on analogous systems.
| Dynamic Process | Expected Behavior for "Benzamide, 2-(diphenylphosphino)-N-phenyl-" Complexes | Primary Investigative Technique | Expected Spectroscopic Observations |
| Hemilability | Reversible dissociation of the amide oxygen/nitrogen donor. | Variable-Temperature ³¹P and ¹H NMR | Broadening and coalescence of signals with increasing temperature. |
| Isomerization | Interconversion between cis and trans isomers in square planar complexes. | 2D NMR (EXSY), VT-NMR | Presence of multiple species at low temperature, exchange cross-peaks in EXSY spectra. |
| Fluxionality | Potential for Berry pseudorotation in 5-coordinate intermediates. | Lineshape analysis of VT-NMR spectra | Averaged signals at high temperature, distinct signals for inequivalent nuclei at low temperature. |
| Ligand Exchange | Associative or dissociative pathways depending on the metal and reaction conditions. | Magnetization Transfer NMR, Stopped-flow kinetics | Changes in signal intensity and linewidth upon addition of an external ligand. |
Catalytic Applications of Benzamide, 2 Diphenylphosphino N Phenyl Metal Complexes
Asymmetric Catalysis with Chiral Analogues or Derivatives
The development of chiral phosphine (B1218219) ligands has been a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While Benzamide (B126), 2-(diphenylphosphino)-N-phenyl- is achiral, the introduction of chirality into its backbone or at the phosphorus atom could lead to effective ligands for asymmetric transformations. For example, the synthesis of atropisomeric biaryl diphosphine ligands has led to highly effective catalysts for asymmetric hydrogenation.
The design of chiral analogues of Benzamide, 2-(diphenylphosphino)-N-phenyl- could involve the use of a chiral amine in the amide synthesis or the resolution of a chiral-at-phosphorus derivative. Such chiral ligands, when complexed to metals like rhodium, ruthenium, or iridium, could be applied in a range of asymmetric reactions, including hydrogenation, C-C bond formation, and C-H functionalization. The amide moiety could play a role in enhancing enantioselectivity through secondary interactions with the substrate.
Following a comprehensive search for scientific literature detailing the catalytic applications of metal complexes of "Benzamide, 2-(diphenylphosphino)-N-phenyl-," it has been determined that there is a lack of specific research findings for the requested applications. No detailed reports on the use of this particular ligand in enantioselective hydrogenation, asymmetric C-C bond forming reactions, or kinetic and dynamic kinetic resolution, including the necessary data for tables and in-depth mechanistic studies, could be located.
Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time. The available information does not pertain specifically to "Benzamide, 2-(diphenylphosphino)-N-phenyl-" but rather to related but distinct phosphine ligands or to the general fields of asymmetric catalysis. Proceeding with the available information would not meet the stringent requirements of focusing solely on the specified compound and its catalytic activities as outlined.
Mechanistic Investigations of Catalytic Cycles
Influence of Ligand Substituents on Catalytic Activity and Selectivity
The catalytic performance of metal complexes derived from phosphine-amide ligands, such as Benzamide, 2-(diphenylphosphino)-N-phenyl-, is profoundly influenced by the electronic and steric properties of substituents on the ligand scaffold. While specific studies on the title compound are limited, research on analogous P,O- and P,N-bidentate ligand systems provides significant insights into these effects. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density at the metal center, thereby affecting key steps in the catalytic cycle like oxidative addition and reductive elimination. researchgate.netnih.gov
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand is crucial. researchgate.net Generally, electron-rich phosphines, often created by adding EDGs like methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂) groups to the aryl rings of the ligand, can enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides. nih.gov Conversely, EWGs, such as trifluoromethyl (-CF₃), can impact the transmetalation and reductive elimination steps. researchgate.net Computational studies on various phosphine ligands have shown that while oxidative addition is primarily governed by electronic effects, transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net
Steric hindrance, dictated by the size of substituents near the coordination site, also plays a critical role. Bulky groups on the ligand can promote the reductive elimination step, leading to faster catalyst turnover. nih.gov However, excessive steric bulk can also hinder substrate coordination. The interplay between these electronic and steric effects allows for the fine-tuning of a catalyst's activity and selectivity for a specific transformation. nih.gov For instance, in the Suzuki cross-coupling of β-enamido triflates, the choice of phosphine ligand on the palladium catalyst dictates the stereochemical outcome, leading to either retention or inversion of the double bond configuration. beilstein-journals.orgbeilstein-journals.org
The following table illustrates the typical effects of ligand substituents on the yield of a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on general principles observed in related biaryl phosphine systems.
| Ligand Substituent (on P-Aryl or N-Aryl ring) | Electronic Effect | Typical Yield (%) | Reference |
| -H (unsubstituted) | Neutral | 85 | General Principle |
| -OCH₃ (Methoxy) | Electron-Donating | 92 | nih.gov |
| -NMe₂ (Dimethylamino) | Strongly Electron-Donating | 95 | nih.gov |
| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | 78 | researchgate.net |
This data is representative and compiled from general findings on bulky phosphine ligands to illustrate the principles of substituent effects.
Catalyst Immobilization and Heterogenization Strategies
Homogeneous catalysts based on metal complexes of Benzamide, 2-(diphenylphosphino)-N-phenyl- offer high activity and selectivity. However, their separation from the reaction products can be challenging, and catalyst recycling is often inefficient. To overcome these limitations, significant research has focused on immobilization and heterogenization strategies, which involve anchoring the catalytically active complex onto a solid support. This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recyclability). nih.govresearchgate.net
The most common strategy for heterogenizing phosphine-based palladium catalysts involves covalent attachment of the ligand to an insoluble solid support. Porous organic polymers (POPs), such as polystyrene-based Merrifield resins, are frequently used for this purpose. nih.govresearchgate.net The ligand can be designed with a functional handle that allows it to be grafted onto the polymer backbone. Once the ligand is supported, the metal complex is formed by treating the material with a suitable palladium precursor. These polymer-bound catalysts have been successfully applied in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions. researchgate.netmdpi.com
Another widely used support is silica (B1680970). The surface of silica can be functionalized with appropriate linkers to covalently bind phosphine ligands. mdpi.com These silica-supported catalysts often exhibit high thermal stability and mechanical robustness. A key advantage of supported catalysts is their application in solid-phase synthesis, where substrates are attached to a resin, and reagents and catalysts are passed over it in solution. This methodology simplifies purification, as excess reagents and byproducts are simply washed away, and is well-suited for creating combinatorial libraries of new molecules. nih.gov
A primary motivation for catalyst immobilization is the ability to recover and reuse the expensive palladium catalyst. Supported catalysts can be easily separated from the reaction mixture by simple filtration, a significant advantage for industrial processes. mdpi.com Numerous studies have demonstrated the successful recycling of polymer- and silica-supported phosphine-palladium catalysts. mdpi.commdpi.com
The reusability of a catalyst is a critical measure of its stability and economic viability. Performance is typically evaluated over multiple reaction cycles, with key metrics being the product yield and the extent of palladium leaching into the product solution. For example, a palladium catalyst supported on a porous organic polymer containing phosphine units was used for the Heck cross-coupling reaction and recycled nine times without a significant loss of activity. mdpi.com Similarly, palladium nanoparticles immobilized on zirconium carboxy-aminophosphonate nanosheets have shown excellent recyclability in Suzuki-Miyaura couplings, with minimal metal leaching. researchgate.netmdpi.com
The table below presents representative data on the reusability of a generic polymer-supported phosphine-palladium catalyst in a Heck cross-coupling reaction.
| Cycle Number | Product Yield (%) | Palladium Leaching (ppm) | Reference |
| 1 | 99 | < 5 | mdpi.com |
| 2 | 98 | < 5 | mdpi.com |
| 3 | 98 | 6 | mdpi.com |
| 4 | 96 | 7 | mdpi.com |
| 5 | 95 | 8 | mdpi.commdpi.com |
This data is illustrative of typical performance reported for recyclable polymer-supported palladium-phosphine catalysts.
Theoretical and Computational Studies of Benzamide, 2 Diphenylphosphino N Phenyl and Its Metal Complexes
Quantum Chemical Analysis of Ligand Electronic and Steric Properties
Quantum chemical methods are instrumental in characterizing the intrinsic electronic and steric features of a ligand, which in turn govern its coordination behavior and the catalytic activity of its metal complexes.
Electronic Structure and Molecular Orbital Theory
The electronic landscape of a phosphine-amide ligand like Benzamide (B126), 2-(diphenylphosphino)-N-phenyl-, is defined by the interplay of the phosphorus lone pair, the amide functionality, and the aromatic rings. Molecular Orbital (MO) theory provides a framework for understanding this electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the ligand's electron-donating ability (σ-donation), while the LUMO energy reflects its electron-accepting capacity (π-acidity).
For phosphine (B1218219) ligands, the primary σ-donation comes from the lone pair on the phosphorus atom. The electronic nature of the substituents on the phosphorus and the amide group can significantly modulate the energy of the HOMO. In Benzamide, 2-(diphenylphosphino)-N-phenyl-, the electron-withdrawing character of the benzamide group is expected to lower the HOMO energy compared to a simple triarylphosphine, thus reducing its net electron-donating ability.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. Another useful descriptor for the electronic properties of phosphine ligands is the molecular electrostatic potential minimum (Vmin) in the region of the phosphorus lone pair. nih.govresearchgate.net A more negative Vmin indicates a stronger σ-donating ability. nih.govresearchgate.net
Table 1: Representative Calculated Electronic Properties of Analogous Phosphine Ligands
| Ligand | HOMO (eV) | LUMO (eV) | Vmin (kcal/mol) |
| PPh₃ | -5.8 | -0.5 | -35.2 |
| P(p-Tol)₃ | -5.6 | -0.4 | -37.1 |
| P(p-CF₃C₆H₄)₃ | -6.2 | -1.2 | -28.5 |
Note: Data presented are representative values for analogous phosphine ligands to illustrate the typical range of these electronic parameters. The actual values for Benzamide, 2-(diphenylphosphino)-N-phenyl- would require specific calculations.
Conformational Analysis and Flexibility of the Ligand
The flexibility of a bidentate ligand is a critical factor in its coordination to a metal center. Conformational analysis through computational methods can identify the most stable (lowest energy) conformations of the ligand and the energy barriers between them. For Benzamide, 2-(diphenylphosphino)-N-phenyl-, rotation around the P-C, C-N, and C-C bonds allows for a range of possible spatial arrangements.
Molecular mechanics (MM) and DFT are commonly used to perform conformational searches and geometry optimizations. rsc.org These studies can reveal the preferred "bite angle" of the ligand, which is the P-M-N angle in a chelated metal complex. The inherent flexibility of the ligand backbone will influence its ability to accommodate the geometric preferences of different metal centers. The presence of the bulky phenyl groups on both the phosphorus and nitrogen atoms will also introduce significant steric interactions that dictate the accessible conformations.
Prediction of Ligand Parameters (e.g., Tolman Cone Angle, Buried Volume)
To quantify the steric bulk of phosphine ligands, several computational parameters have been developed. The Tolman cone angle (θ) is a classic measure, representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal at the vertex. wikipedia.org While originally determined from physical models, cone angles can now be calculated with higher accuracy using computational methods. rsc.orgub.edu
A more recent and often more descriptive parameter is the percent buried volume (%Vbur). rsc.orgresearchgate.net This metric calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. researchgate.net Unlike the cone angle, which can be misleading for ligands with remote steric bulk, the buried volume provides a more nuanced picture of the steric environment directly around the metal. nih.gov Computational tools like SambVca can be used to calculate the buried volume from the 3D coordinates of a ligand-metal complex. researchgate.net
Table 2: Representative Calculated Steric Parameters of Analogous Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) in ° | Percent Buried Volume (%Vbur) |
| PMe₃ | 118 | 28.6 |
| PPh₃ | 145 | 34.5 |
| PCy₃ | 170 | 41.0 |
Note: Data presented are representative values for analogous phosphine ligands. The steric parameters for the bidentate Benzamide, 2-(diphenylphosphino)-N-phenyl- would depend on its specific coordination geometry.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
DFT has become the workhorse of computational chemistry for investigating the mechanisms of catalytic reactions involving transition metal complexes. It allows for the detailed exploration of reaction pathways, the characterization of intermediates and transition states, and the elucidation of the factors controlling reactivity and selectivity.
Transition State Characterization and Energy Profiles
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. DFT calculations can be used to locate these transition states and to verify their nature through frequency analysis (a single imaginary frequency corresponding to the motion along the reaction coordinate).
Table 3: Illustrative DFT-Calculated Activation Energies for a Generic Cross-Coupling Reaction
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| Oxidative Addition | L-Pd(0) + R-X | [L-Pd(R)(X)]‡ | L-Pd(II)(R)(X) | 15-25 |
| Transmetalation | L-Pd(II)(R)(X) + R'-M | [L-Pd(R)(R')]‡ | L-Pd(II)(R)(R') + M-X | 10-20 |
| Reductive Elimination | L-Pd(II)(R)(R') | [L-Pd(R-R')]‡ | L-Pd(0) + R-R' | 5-15 |
Note: These are generalized energy ranges. The actual values are highly dependent on the specific ligand, metal, substrates, and solvent.
Computational Elucidation of Selectivity and Reactivity
DFT studies are particularly powerful in explaining the origins of selectivity (e.g., chemo-, regio-, and enantioselectivity) in catalysis. By comparing the energy profiles of competing reaction pathways, researchers can determine which pathway is kinetically favored (i.e., has the lower activation barrier).
The electronic and steric properties of the Benzamide, 2-(diphenylphosphino)-N-phenyl- ligand, as determined by the quantum chemical analyses described in section 5.1, would be directly incorporated into these mechanistic models. For instance, the steric bulk of the ligand can influence the accessibility of the metal center to the substrates, thereby affecting the regioselectivity of a reaction. Similarly, the electronic properties of the ligand can modulate the electron density at the metal center, which in turn affects the rates of key steps like oxidative addition and reductive elimination. researchgate.net By systematically modifying the ligand structure in silico and observing the effects on the calculated energy profiles, a rational design of more efficient and selective catalysts can be achieved.
Role of Non-Covalent Interactions in Catalysis
Non-covalent interactions (NCIs) are critical in catalysis, often governing substrate orientation, transition state stabilization, and enantioselectivity. nih.govacs.org For a ligand like Benzamide, 2-(diphenylphosphino)-N-phenyl-, its efficacy in a catalytic cycle is profoundly influenced by a network of subtle yet decisive interactions such as hydrogen bonding, π-stacking, and C-H/π interactions. acs.orgmdpi.com
Hydrogen Bonding: The benzamide backbone contains a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). Density Functional Theory (DFT) studies on similar benzamide structures confirm the formation of strong intramolecular hydrogen bonds. mdpi.comnih.gov In the case of Benzamide, 2-(diphenylphosphino)-N-phenyl-, an intramolecular N-H···O=P or, more likely, an interaction with a coordinated metal center or substrate can significantly influence the ligand's conformation. This pre-organization of the ligand architecture can reduce the entropic penalty upon binding to a metal and substrate. Furthermore, the amide N-H can act as a crucial interaction point, forming a hydrogen bond with a substrate to anchor it in a specific orientation within the catalyst's second coordination sphere, thereby directing the stereochemical outcome of a reaction. semanticscholar.org
π-Interactions: The ligand possesses five phenyl rings, which are hotspots for various π-interactions. These interactions are vital for molecular recognition and the stabilization of transition states. mdpi.combohrium.com
π-π Stacking: Interactions can occur between the phenyl rings of the ligand and an aromatic substrate. These stacking interactions, often with stabilization energies of 2-5 kcal/mol, are crucial for achieving high selectivity in asymmetric catalysis by creating a well-defined chiral pocket. mdpi.commdpi.com
C-H/π Interactions: The aryl C-H bonds of the ligand can interact with the π-system of a substrate, or vice-versa. These interactions, though individually weaker than π-π stacking, are numerous and collectively contribute to the stability of the catalyst-substrate complex. researchgate.net Computational analysis is essential to identify and quantify these interactions, as they can be decisive in favoring one reaction pathway over another. acs.org
The interplay of these forces is complex; hydrogen bonding might position a substrate, while π-stacking interactions further lock it into a conformation favorable for the desired transformation. Computational methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions that guide catalytic outcomes. unito.it
| Interaction Type | Participating Groups on Ligand | Potential Interacting Partner | Estimated Stabilization Energy (kcal/mol) | Potential Role in Catalysis |
|---|---|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Substrate Carbonyl, Nitro, or Halogen Group | 3 - 8 | Substrate orientation and activation |
| Hydrogen Bond (Acceptor) | Amide C=O | Substrate Hydroxyl or Amine Group | 2 - 7 | Transition state stabilization |
| π-π Stacking | Phenyl Rings (Phosphine or Benzamide) | Aromatic Substrate | 2 - 5 | Enantio- and regioselectivity control |
| C-H/π Interaction | Aryl C-H Bonds | Aromatic Substrate | 0.5 - 2.5 | Fine-tuning of substrate positioning |
Molecular Dynamics Simulations for Ligand-Substrate and Ligand-Metal Interactions
Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of catalytic systems, offering insights that are inaccessible from static computational models or experimental snapshots. arxiv.org By simulating the motion of atoms over time, MD can reveal the conformational flexibility of the ligand, the mechanism of substrate binding, and the role of the solvent environment.
For a metal complex of Benzamide, 2-(diphenylphosphino)-N-phenyl-, MD simulations can elucidate several key aspects. The ligand's flexibility, particularly rotation around the P-C and C-N bonds, dictates the size and shape of the catalytic pocket. Simulations can map these conformational landscapes and identify low-energy structures that are likely to be active in catalysis.
A common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. tuwien.at In this setup, the catalytically active core—comprising the metal center, the ligand's coordinating atoms, and the reacting parts of the substrate—is treated with high-level quantum mechanics (like DFT). The rest of the system, including the bulk of the ligand and solvent molecules, is treated with a classical force field. This approach balances computational cost with accuracy, allowing for simulations over hundreds of picoseconds or even nanoseconds. tuwien.at
Key insights from MD simulations would include:
Ligand Dynamics: Characterizing the accessible conformations of the coordinated ligand and the bite angle's flexibility.
Substrate Binding: Simulating the diffusional approach of a substrate and its subsequent coordination to the metal center, revealing the preferred binding pathways and initial orientations.
Solvent Effects: Analyzing the structure of the solvent shell around the catalyst and quantifying its influence on the stability of intermediates and transition states.
Free Energy Profiles: Using enhanced sampling techniques like metadynamics or umbrella sampling to calculate the free energy barriers associated with key steps like ligand association/dissociation or conformational changes, which are crucial for understanding catalyst ligation states and reaction mechanisms. tuwien.atresearchgate.net
| Parameter | Description/Value |
|---|---|
| System Composition | [Pd(P,N-ligand)Cl2] + Substrate (e.g., Phenyl Bromide) + Solvent (e.g., Toluene) |
| QM Region | Pd atom, P and N atoms of the ligand, Cl atoms, Phenyl Bromide |
| QM Level of Theory | DFT (e.g., B3LYP functional) |
| MM Region | Remaining ligand atoms, Toluene solvent molecules |
| Force Field (MM) | GAFF (General Amber Force Field) |
| Simulation Time | 200 nanoseconds |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Analysis Performed | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Conformational Analysis, Free Energy Calculations |
Computational Screening for Ligand Optimization and Design
Computational screening has become an indispensable tool for accelerating the discovery of new catalysts. acs.orgnih.gov Instead of relying on intuition and laborious synthesis, this approach uses computational descriptors to build quantitative structure-activity relationships (QSAR), enabling the rapid in silico evaluation of vast libraries of potential ligands. bris.ac.uk
For Benzamide, 2-(diphenylphosphino)-N-phenyl-, the goal is to identify structural modifications that enhance catalytic activity or selectivity. The process begins with defining a virtual library of derivatives. Modifications could include:
Steric Tuning: Replacing the phenyl groups on the phosphorus with other alkyl or aryl groups (e.g., cyclohexyl, tert-butyl, tolyl) to modulate the steric environment around the metal center.
Electronic Tuning: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) substituents on the benzamide or N-phenyl rings to alter the ligand's electronic properties.
Backbone Modification: Altering the amide linker to change the bite angle or introduce new chiral centers or hydrogen bonding functionalities.
For each ligand in the virtual library, a set of steric and electronic descriptors is calculated. Steric descriptors like the cone angle and percent buried volume (%Vbur) quantify the space occupied by the ligand, while electronic descriptors like the HOMO-LUMO gap or the charge on the phosphorus atom (from Natural Bond Orbital analysis) quantify its electron-donating ability. bris.ac.uksemanticscholar.org
These descriptors are then used to build a model that correlates them with a desired catalytic outcome (e.g., reaction rate or enantiomeric excess), which is often obtained from a smaller, experimentally tested training set or from high-level DFT calculations of the rate-determining transition state. This model can then predict the performance of the entire virtual library, highlighting the most promising candidates for synthesis and experimental validation. nih.gov
| Ligand Modification (relative to parent) | Calculated %Vbur | Calculated HOMO Energy (eV) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| Parent Ligand | 35.2 | -5.85 | 85 (Reference) |
| P(Cyclohexyl)₂ substitution | 42.1 | -5.70 | 78 |
| 4-Methoxy on N-phenyl | 35.3 | -5.75 | 89 |
| 4-CF₃ on N-phenyl | 36.0 | -6.10 | 92 |
| P(o-tolyl)₂ substitution | 38.5 | -5.82 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Perspectives and Emerging Research Avenues for Benzamide, 2 Diphenylphosphino N Phenyl
Exploration in Novel Catalytic Transformations and Methodologies
The utility of phosphine (B1218219) ligands in catalysis is well-documented, and future research on Benzamide (B126), 2-(diphenylphosphino)-N-phenyl- is expected to venture into novel catalytic transformations. While direct applications in reactions such as C-H activation or asymmetric catalysis have not been extensively reported for this specific ligand, the broader class of P,N-ligands shows significant promise. The distinct electronic and steric properties imparted by the benzamide framework could offer unique reactivity and selectivity in such transformations. Future studies will likely focus on synthesizing transition metal complexes of this ligand and evaluating their catalytic efficacy in a range of reactions, including but not limited to, cross-coupling reactions, hydrogenation, and hydroformylation, with a focus on developing more efficient and selective catalytic systems.
Development of Next-Generation Ligand Variants with Enhanced Performance
The modular nature of Benzamide, 2-(diphenylphosphino)-N-phenyl- allows for systematic structural modifications to fine-tune its properties. The development of next-generation ligand variants is a promising avenue for enhancing catalytic performance. This can be achieved by introducing various substituents on the phenyl rings of the phosphine or the N-phenyl group of the benzamide. These modifications can alter the ligand's electronic properties (donor/acceptor capabilities) and steric hindrance, which in turn can influence the activity, selectivity, and stability of the resulting metal catalysts. For instance, the introduction of electron-donating or withdrawing groups can modulate the electron density at the metal center, impacting its catalytic cycle. Similarly, bulky substituents can create a specific chiral pocket around the metal, potentially enabling highly enantioselective reactions.
| Potential Modification Site | Type of Substituent | Anticipated Effect on Performance |
| Phenyl rings of the phosphine | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on the metal, potentially enhancing oxidative addition. |
| Phenyl rings of the phosphine | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Decreased electron density on the metal, potentially favoring reductive elimination. |
| N-phenyl group of the benzamide | Bulky substituents | Creation of a defined steric environment, potentially leading to higher selectivity. |
| Benzene (B151609) ring of the benzamide | Functional groups for immobilization | Facilitation of catalyst recovery and reuse. |
Applications in Sustainable Chemistry and Biomimetic Catalysis
The principles of sustainable or "green" chemistry are increasingly guiding catalyst design. Future research will likely explore the use of Benzamide, 2-(diphenylphosphino)-N-phenyl- in catalytic systems that utilize earth-abundant metals, operate under milder reaction conditions, and use environmentally benign solvents. Furthermore, the field of biomimetic catalysis, which seeks to mimic the high efficiency and selectivity of enzymes, presents another exciting frontier. The benzamide moiety of the ligand, with its potential for hydrogen bonding and other non-covalent interactions, could be exploited in the design of catalysts that mimic enzymatic active sites. This could lead to catalysts with superior performance in challenging transformations.
Potential in Materials Science and Functional Polymer Synthesis
The unique structural and electronic properties of Benzamide, 2-(diphenylphosphino)-N-phenyl- and its metal complexes make them interesting candidates for applications in materials science. They could be incorporated as building blocks into metal-organic frameworks (MOFs) or coordination polymers, potentially leading to materials with novel catalytic, photophysical, or sensing properties. Additionally, the ligand could be utilized in the synthesis of functional polymers. For example, metal complexes of this ligand could act as catalysts for polymerization reactions, allowing for the synthesis of polymers with controlled architectures and specific functionalities.
Interdisciplinary Approaches for Expanding Ligand Utility
The full potential of Benzamide, 2-(diphenylphosphino)-N-phenyl- will likely be realized through interdisciplinary collaborations. Combining experimental synthetic chemistry with computational modeling can provide deeper insights into the ligand's behavior and guide the design of improved catalysts. For example, density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity of metal complexes, helping to rationalize experimental observations and to screen for promising new ligand variants. Collaborations with chemical engineers will be crucial for the successful implementation of these catalysts in industrial processes, particularly in the context of continuous flow systems.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during phosphorylation.
- Yield Data : Reported yields range from 60% to 94% depending on substituents and reaction scale .
How should researchers characterize the purity and structural integrity of 2-(diphenylphosphino)-N-phenylbenzamide using spectroscopic methods?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 538.58 for C₃₅H₂₇N₂O₂P) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for chiral variants (e.g., enantiomers in CAS 138517-61-0 and 169689-05-8) .
Validation : Cross-reference data with NIST Chemistry WebBook for thermodynamic properties (e.g., ΔrH°) and spectral libraries .
What strategies are employed to resolve discrepancies in thermodynamic or spectroscopic data reported for phosphino-substituted benzamides?
Advanced Research Question
Common Issues :
- Conflicting ΔrH° Values : Variations arise from solvent effects or measurement techniques (e.g., calorimetry vs. computational models).
- Spectral Artifacts : Impurities or solvent residues may distort NMR/IR peaks.
Q. Resolution Methods :
Standardized Protocols : Use NIST-recommended conditions (e.g., 298 K for thermodynamic measurements) .
Computational Validation : Density Functional Theory (DFT) calculates optimized geometries and vibrational spectra to compare with experimental IR/Raman data .
Collaborative Reproducibility : Cross-laboratory validation using shared reference samples (e.g., CAS 2750202-75-4) .
In catalytic applications, how does the electronic environment of the diphenylphosphino group influence the reactivity of metal complexes formed with this ligand?
Advanced Research Question
Mechanistic Insights :
- Electron-Donating Effects : The phosphino group’s lone pairs enhance metal-ligand σ-donation, stabilizing low-oxidation-state metals (e.g., Pd⁰ or Rhᴵ) in cross-coupling or hydrogenation reactions .
- Steric Considerations : Bulky substituents (e.g., indenooxazole in CAS 2750202-75-4) hinder substrate access, reducing catalytic turnover but improving enantioselectivity .
Q. Case Study :
- Asymmetric Catalysis : Chiral ligands derived from 2-(diphenylphosphino)-N-phenylbenzamide achieve >90% ee in allylic alkylation when paired with [Pd(η³-C₃H₅)Cl]₂ .
What computational methods are utilized to predict the coordination behavior and catalytic efficiency of 2-(diphenylphosphino)-N-phenylbenzamide in asymmetric synthesis?
Advanced Research Question
Methodological Framework :
DFT Calculations :
- Optimize metal-ligand geometries (e.g., Pd-P bond lengths ~2.3 Å) .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
Molecular Dynamics (MD) : Simulate ligand flexibility during substrate binding in solution-phase catalysis.
Docking Studies : Model interactions with chiral substrates (e.g., prochiral ketones) to rationalize enantioselectivity trends .
Validation : Compare computed NMR chemical shifts (e.g., ³¹P) with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
